N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of 2-chloro-4-fluoroaniline with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N2-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit Toll-like receptor 4 (TLR4) signaling, leading to reduced production of pro-inflammatory cytokines . This inhibition occurs through the binding of the compound to the intracellular domain of TLR4, blocking downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A similar compound with inhibitory effects on TLR4 signaling.
N-(2-Chloro-4-fluorophenyl)-2-propanyl]-2-methoxynicotinamide: Another compound with similar structural features and biological activity.
Uniqueness
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TLR4 signaling makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
823189-87-3 |
---|---|
Molecular Formula |
C10H14ClFN2 |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClFN2/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
SMXKLSUHVFDLCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.